Heptadecanenitrile

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

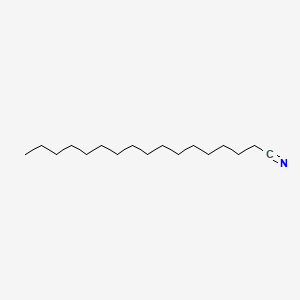

Structure

3D Structure

Eigenschaften

IUPAC Name |

heptadecanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXPWFWWSCFIFII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90873467 | |

| Record name | Heptadecanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5399-02-0, 68002-65-3 | |

| Record name | Heptadecanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5399-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptadecanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005399020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitriles, C16-18 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptadecanenitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heptadecanenitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitriles, C16-18 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptadecanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90873467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitriles, C16-18 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Heptadecanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.029 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Long-Chain Aliphatic Nitriles: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis of long-chain aliphatic nitriles, which are crucial intermediates in the production of pharmaceuticals, surfactants, and other fine chemicals. This document details the primary synthetic routes, including ammoxidation of fatty acids, dehydration of primary amides, and hydrocyanation of alkenes. It presents quantitative data in structured tables for comparative analysis, provides detailed experimental protocols for key reactions, and illustrates reaction mechanisms and workflows through diagrams.

Ammoxidation of Long-Chain Fatty Acids and Triglycerides

Ammoxidation is a significant industrial process for the synthesis of nitriles directly from fatty acids or triglycerides by reaction with ammonia (B1221849) in the presence of a catalyst, typically at elevated temperatures. This method can be performed in either the liquid or gas phase.

Data Presentation: Ammoxidation

| Starting Material | Catalyst | Phase | Temperature (°C) | Pressure | Yield (%) | Selectivity (%) | Reference |

| Lauric Acid | Zinc-Molybdenum metal salt | Liquid | 170-280 | 1-2 kg/cm ² | High Purity | - | [1] |

| Triglycerides | V₂O₅ | Vapor | 400 | - | 84 (wt%) | - | |

| Triglycerides | Fe₂O₃ | Vapor | 400 | - | High | - | |

| Triglycerides | ZnO | Vapor | 400 | - | High | - | |

| Propylene (for comparison) | Bismuth Molybdate | Gas | 400-510 | - | ~60 | ~70 (Acrylonitrile) | [2] |

Experimental Protocol: Pressure Catalysis Ammoxidation of Lauric Acid to Dodecanenitrile (B1212230)

This protocol is based on a patented industrial process for producing high-purity dodecanenitrile.[1]

Materials:

-

Lauric Acid (1 kg)

-

Zinc-Molybdenum metal salt catalyst (0.5% by weight of lauric acid)

-

Ammonia gas

-

Nitrogen gas

-

Ammoniation reactor equipped with heating, stirring, and pressure control

Procedure:

-

Charge the ammoniation reactor with 1 kg of lauric acid and 5 g of the zinc-molybdenum catalyst.

-

Seal the reactor and begin stirring. Heat the mixture to 170°C to melt the lauric acid.

-

Introduce ammonia gas into the reactor at a flow rate of approximately 35-40 L/min.

-

Early Stage Reaction: Increase the pressure to 1 kg/cm ² and maintain the temperature between 170°C and 190°C for 1.5 hours.

-

Later Stage Reaction: Gradually increase the pressure to 1.5-2 kg/cm ² and the temperature to 270-280°C. Maintain these conditions for an additional 2.5-3 hours.

-

The total reaction time is approximately 4.5 hours.

-

After the reaction is complete, cool the reactor and vent the excess ammonia.

-

The crude dodecanenitrile is then purified, typically by distillation, to obtain the high-purity product.

Reaction Mechanism: Ammoxidation of a Fatty Acid

Caption: Ammoxidation of a fatty acid to a nitrile.

Dehydration of Long-Chain Primary Amides

The dehydration of primary amides is a versatile and widely used laboratory method for the synthesis of nitriles. This transformation can be achieved using a variety of dehydrating agents.

Data Presentation: Dehydration of Amides

| Amide | Dehydrating Agent/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Isobutyramide | P₄O₁₀ | Neat | 200-220 | 1-2 h | 69-86 | [3] |

| Benzamide | P₄O₁₀ | Microwave | - | 1-2.5 min | 90 | [4] |

| Various Amides | Sulfur trioxide-tertiary amine adduct | Basic medium | 25-120 | - | High | [5] |

Experimental Protocol: Dehydration of Dodecanamide (B72619) to Dodecanenitrile using Phosphorus Pentoxide

This protocol is a general procedure adapted from the synthesis of nitriles from amides using a strong dehydrating agent.[6]

Materials:

-

Dodecanamide

-

Phosphorus pentoxide (P₄O₁₀)

-

Round-bottomed flask

-

Distillation apparatus

-

Heating mantle

Procedure:

-

Ensure the dodecanamide is finely powdered and thoroughly dry to prevent an initial exothermic reaction and ensure proper mixing.

-

In a dry round-bottomed flask, mix the finely powdered dodecanamide with phosphorus pentoxide. A slight excess of P₄O₁₀ is typically used.

-

Assemble a distillation apparatus with the reaction flask.

-

Heat the mixture gently with a heating mantle. The dodecanenitrile will begin to distill as it is formed.

-

Collect the distillate, which is the crude dodecanenitrile.

-

The crude product can be purified by redistillation, optionally over a small amount of P₄O₁₀ to remove any remaining water.

Reaction Mechanism: Dehydration of a Primary Amide

Caption: Dehydration of a primary amide to a nitrile.

Hydrocyanation of Long-Chain Alkenes

Hydrocyanation involves the addition of hydrogen cyanide (HCN) across the double bond of an alkene to form a nitrile. This method is a powerful tool for carbon-carbon bond formation. Due to the high toxicity of HCN, alternative and safer methods such as transfer hydrocyanation or the use of HCN surrogates like acetone (B3395972) cyanohydrin are often employed in a laboratory setting. Nickel complexes are common catalysts for this reaction.[7]

Data Presentation: Hydrocyanation of Alkenes

| Alkene | Cyanide Source | Catalyst System | Solvent | Temperature (°C) | Regioselectivity (Linear:Branched) | Yield (%) | Reference |

| Styrene | Acetone Cyanohydrin | NiCl₂·6H₂O / dppp (B1165662) / Zn | - | - | 80:20 | - | [8] |

| 1-Pentene | Acetone Cyanohydrin | NiCl₂·6H₂O / dppp / Zn | - | - | - | Excellent | [8] |

| 1,3-Diarylpropenes | HCN | Ni(0) / Chiral Ligand | - | - | High Regioretention | Good | [8] |

| Styrene | HCN | Nickel/BiPhePhos | - | 90 | - | - | [9] |

Experimental Protocol: Nickel-Catalyzed Hydrocyanation of 1-Dodecene (B91753) with Acetone Cyanohydrin

This is a general laboratory-scale procedure adapted from modern hydrocyanation methods that avoid the direct use of HCN gas.[8]

Materials:

-

1-Dodecene

-

Acetone cyanohydrin

-

NiCl₂·6H₂O (Nickel(II) chloride hexahydrate)

-

1,3-Bis(diphenylphosphino)propane (dppp)

-

Zinc powder (reductant)

-

Anhydrous solvent (e.g., toluene (B28343) or THF)

-

Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

Procedure:

-

Set up the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

In a dry flask, combine NiCl₂·6H₂O, dppp, and zinc powder in the anhydrous solvent. This will generate the active Ni(0) catalyst in situ.

-

Add 1-dodecene to the catalyst mixture.

-

Slowly add acetone cyanohydrin to the reaction mixture at room temperature. An exotherm may be observed.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by GC or TLC).

-

Upon completion, quench the reaction carefully, for example, by the addition of a dilute acid solution.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting tridecanenitrile (B1583151) by column chromatography or distillation.

Reaction Mechanism: Nickel-Catalyzed Hydrocyanation of an Alkene

Caption: Catalytic cycle for the hydrocyanation of an alkene.

References

- 1. CN107382772B - Process for synthesizing high-purity dodecanitrile by pressure catalysis - Google Patents [patents.google.com]

- 2. escholarship.org [escholarship.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. US5817827A - Method for the dehydration of amides to nitriles - Google Patents [patents.google.com]

- 6. tutorchase.com [tutorchase.com]

- 7. Hydrocyanation - Wikipedia [en.wikipedia.org]

- 8. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]

- 9. mdpi.com [mdpi.com]

The Alchemical Transformation: A Technical Guide to the Preparation of Nitriles from Primary Amides

For Researchers, Scientists, and Drug Development Professionals

The conversion of primary amides to nitriles represents a fundamental and powerful transformation in organic synthesis. This dehydration reaction is a cornerstone in the construction of the cyano group, a versatile functional moiety that serves as a key building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides an in-depth exploration of the core methodologies for this transformation, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying chemical principles.

Introduction: The Significance of the Amide-to-Nitrile Conversion

The dehydration of primary amides is a conceptually simple yet mechanistically diverse process involving the removal of a molecule of water. The cyano group's synthetic utility is vast; it can be readily hydrolyzed to carboxylic acids, reduced to primary amines, or undergo addition reactions with organometallic reagents to form ketones.[1][2] This versatility makes the efficient synthesis of nitriles from readily available primary amides a critical endeavor in modern organic chemistry.[3][4]

Historically, this transformation relied on harsh dehydrating agents, often requiring high temperatures and stoichiometric quantities of corrosive reagents.[5][6] However, the field has evolved significantly, with the development of milder, more selective, and catalytic methods that are compatible with a wider range of functional groups, a crucial aspect in the context of complex molecule synthesis, particularly in drug development.[7][8]

A Survey of Dehydrating Agents and Methodologies

The methods for converting primary amides to nitriles can be broadly categorized into two main classes: stoichiometric dehydrations using chemical reagents and catalytic dehydrations.[4][7]

dot

References

- 1. Synthesis of Nitriles from Primary Amides or Aldoximes under Conditions of a Catalytic Swern Oxidation [organic-chemistry.org]

- 2. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]

- 3. Copper-Catalyzed Dehydration of Primary Amides to Nitriles (2011) | Stephan Enthaler | 34 Citations [scispace.com]

- 4. Synthesis of Nitriles from Primary Amides or Aldoximes under Conditions of a Catalytic Swern Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent developments in dehydration of primary amides to nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Heptadecanenitrile from Alkyl Halides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of heptadecanenitrile from alkyl halides, a key reaction for carbon chain extension in the development of pharmaceuticals and other advanced materials. The primary method detailed is the Kolbe nitrile synthesis, a robust and efficient nucleophilic substitution reaction. This document offers detailed experimental protocols, quantitative data, and visual representations of the underlying chemical processes.

Core Synthesis Pathway: The Kolbe Nitrile Synthesis

The most common and effective method for synthesizing this compound from an alkyl halide is the Kolbe nitrile synthesis. This reaction involves the nucleophilic substitution of a halogen on an alkyl chain by a cyanide ion.[1][2] The general transformation is depicted below:

For the synthesis of this compound, the reaction specifically involves a 16-carbon alkyl halide, such as 1-bromohexadecane (B154569), reacting with a cyanide salt. This reaction proceeds via an S(_N)2 mechanism, which is favored for primary alkyl halides.[3]

Reaction Mechanism

The synthesis of this compound from 1-bromohexadecane is a classic example of a bimolecular nucleophilic substitution (S(_N)2) reaction. The cyanide ion (CN

−

Key Reaction Parameters

Several factors are crucial for the successful synthesis of this compound with high yield and purity:

-

Choice of Alkyl Halide: Primary alkyl halides are ideal substrates for S(_N)2 reactions, leading to higher yields of the desired nitrile.[2] 1-Bromohexadecane is a common and effective starting material. Alkyl chlorides can also be used, though the reaction may be slower.

-

Cyanide Source: Sodium cyanide (NaCN) and potassium cyanide (KCN) are the most common cyanide sources. Sodium cyanide is often preferred due to its generally higher solubility in suitable solvents.[4]

-

Solvent: The choice of solvent is critical. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), are highly effective as they solvate the cation of the cyanide salt, leaving the cyanide anion more nucleophilic and available for reaction.[1][4] The use of protic solvents like ethanol (B145695) is also possible, but care must be taken to use anhydrous conditions to prevent the formation of alcohol byproducts through reaction with hydroxide (B78521) ions that may be present in aqueous solutions of cyanide salts.[5]

-

Temperature: The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate. Heating under reflux is a common practice.[5]

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of nitriles from alkyl halides, with specific considerations for the long-chain nature of this compound.

Protocol 1: Synthesis in Dimethyl Sulfoxide (DMSO)

This protocol is based on the highly effective method described by Friedman and Shechter (1960), which utilizes DMSO to achieve high yields and rapid reaction times.[4]

Materials:

-

1-Bromohexadecane

-

Sodium Cyanide (NaCN)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium cyanide (1.1 to 1.2 molar equivalents relative to the alkyl halide) and anhydrous DMSO.

-

Heat the mixture with stirring to the desired reaction temperature (see Table 1).

-

Add 1-bromohexadecane (1.0 molar equivalent) dropwise to the heated suspension over a period of 30-60 minutes.

-

After the addition is complete, continue to heat the reaction mixture with stirring for the specified time (see Table 1). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing a significant volume of water and extract the product with diethyl ether (3 x volume of the aqueous phase).

-

Combine the organic extracts and wash with brine (2 x volume of the organic phase).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by vacuum distillation or recrystallization.

Protocol 2: Synthesis in Ethanolic Solution

This is a more traditional method but can still be effective, especially when anhydrous conditions are maintained.

Materials:

-

1-Bromohexadecane

-

Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)

-

Absolute Ethanol

-

Diatomaceous earth (Celite®)

Procedure:

-

Set up a reflux apparatus with a round-bottom flask, a condenser, and a drying tube.

-

To the flask, add potassium cyanide (1.2 to 1.5 molar equivalents) and absolute ethanol.

-

Heat the mixture to reflux with stirring to dissolve the cyanide salt.

-

Add 1-bromohexadecane (1.0 molar equivalent) to the refluxing solution.

-

Continue to heat the reaction under reflux for several hours (typically 4-24 hours), monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture through a pad of diatomaceous earth to remove inorganic salts.

-

Rinse the filter cake with a small amount of ethanol.

-

Remove the ethanol from the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like diethyl ether or hexane and wash with water and then brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent to yield the crude product.

-

Purify by recrystallization from a suitable solvent such as hexane or ethanol.

Quantitative Data

The following table summarizes typical reaction conditions and expected yields for the synthesis of long-chain nitriles from primary alkyl halides, based on literature data.

| Alkyl Halide (Starting Material) | Cyanide Salt | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Chlorobutane | NaCN | DMSO | 120-140 | 6 | 93 | [4] |

| 1-Bromooctane | NaCN | DMSO | 60-90 | 6 | 95 | [4] |

| 1-Bromohexadecane (proposed) | NaCN | DMSO | 80-100 | 4-8 | >90 | (extrapolated) |

| 1-Bromopropane | KCN | Ethanol | Reflux | 4-6 | ~70-80 | [5] |

Table 1: Summary of Reaction Conditions and Yields for Nitrile Synthesis

Purification of this compound

This compound is a waxy solid at room temperature. Purification can be achieved through vacuum distillation or recrystallization.

-

Vacuum Distillation: For larger quantities, vacuum distillation can be an effective method to obtain high-purity this compound. The boiling point will be significantly lower than at atmospheric pressure, preventing decomposition.

-

Recrystallization: For smaller scales or for final purification, recrystallization is a suitable technique. This compound is a non-polar molecule and will be soluble in non-polar organic solvents when hot and less soluble when cold.

-

Suitable Solvents: Hexane and ethanol are commonly used solvents for the recrystallization of long-chain aliphatic compounds. A mixed solvent system, such as hexane/acetone, may also be effective.[6]

-

General Procedure: Dissolve the crude this compound in a minimal amount of hot solvent. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. Dry the crystals under vacuum.

-

Logical Workflow for Synthesis and Purification

The overall process from starting materials to the purified product can be visualized as a logical workflow.

Safety Considerations

-

Cyanide Salts: Sodium and potassium cyanide are highly toxic. Handle them with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Have a cyanide antidote kit readily available and be familiar with its use.

-

Solvents: Dimethyl sulfoxide can enhance the absorption of chemicals through the skin. Diethyl ether and hexane are highly flammable. Handle all solvents in a fume hood and away from ignition sources.

-

Waste Disposal: Dispose of all chemical waste, especially cyanide-containing waste, according to institutional and local regulations.

This guide provides a comprehensive framework for the synthesis of this compound from alkyl halides. For specific applications, optimization of the reaction conditions may be necessary to achieve the desired purity and yield. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

Heptadecanenitrile in Insects: An Analysis of Current Scientific Knowledge

A comprehensive review of existing literature reveals no direct evidence of the natural occurrence of heptadecanenitrile in insects. Extensive searches of scientific databases and chemical repositories have not yielded any studies identifying this specific long-chain nitrile in any insect species. Consequently, there is no quantitative data, established experimental protocols for its detection, or known signaling pathways associated with this compound in the context of insect biology.

While information on this compound is absent, a broader examination of nitrile compounds in insects provides some insights into their potential roles and metabolic pathways. Nitriles are a diverse group of organic compounds characterized by a carbon-nitrogen triple bond. In nature, they are found in various organisms, including plants, bacteria, and some insects, where they play roles in defense and chemical communication.[1][2][3]

General Role of Nitriles in Insects

The most well-documented role of nitriles in insects is as intermediates in the biosynthesis of cyanogenic glycosides.[1][4] These compounds serve as a defense mechanism, releasing toxic hydrogen cyanide upon enzymatic breakdown when the insect is threatened.[4][5] This chemical defense is a notable example of how insects utilize nitrile-containing molecules to deter predators.[1]

Nitriles are also implicated in the broader nitrogen metabolism of insects.[1][2] They can act as a storage form of nitrogen, which can be mobilized for other metabolic processes when needed.[1] Furthermore, the diverse chemical properties of nitriles suggest their potential involvement in insect chemical communication, a field dominated by a wide array of semiochemicals that mediate interactions between individuals.[6][7][8][9]

Biosynthesis of Nitrile-Containing Compounds in Insects

The biosynthesis of cyanogenic glycosides in insects, which involves nitrile intermediates, typically starts from amino acids. This process is catalyzed by a series of enzymes, including cytochrome P450s.[4] The general pathway involves the conversion of an amino acid to an aldoxime, which is then converted to a nitrile. The nitrile is subsequently hydroxylated to form a hydroxynitrile, which is then glycosylated to produce the final cyanogenic glycoside.[4]

Below is a generalized diagram illustrating this biosynthetic pathway.

Experimental Protocols for the Detection of Chemical Compounds in Insects

While no specific protocols exist for this compound in insects due to its apparent absence in the scientific literature, general methodologies for the detection and analysis of other chemical compounds in insects can be adapted. A typical workflow for identifying novel compounds from insect samples is outlined below.

Methodologies:

-

Sample Collection and Extraction: The initial step involves collecting the insect species of interest. Depending on the target compounds, either whole bodies or specific tissues (e.g., exocrine glands) are used. The samples are typically homogenized and extracted with organic solvents of varying polarities to isolate the compounds of interest.

-

Chromatographic Separation: The crude extract, which is a complex mixture of various compounds, is then subjected to chromatographic techniques. Gas chromatography (GC) is commonly used for volatile compounds, while high-performance liquid chromatography (HPLC) is suitable for less volatile or thermally labile molecules.

-

Structural Identification: The separated compounds are then identified using mass spectrometry (MS), which provides information about the mass and fragmentation pattern of the molecules. For definitive structural elucidation of novel compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is often employed.

Conclusion

References

- 1. eeg.qd.sdu.edu.cn [eeg.qd.sdu.edu.cn]

- 2. Nitrile biosynthesis in nature: how and why? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Item - Natural products containing the nitrile functional group and their biological activities - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]

- 4. A novel cytochrome P450, CYP3201B1, is involved in (R)‐mandelonitrile biosynthesis in a cyanogenic millipede - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chemical communication in insects - Wikipedia [en.wikipedia.org]

- 7. Chemical Communication – ENT 425 – General Entomology [genent.cals.ncsu.edu]

- 8. onlineentomology.ifas.ufl.edu [onlineentomology.ifas.ufl.edu]

- 9. sciencedaily.com [sciencedaily.com]

An In-depth Technical Guide to the Chemical Properties of C17 Nitriles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of C17 nitriles, with a focus on heptadecanenitrile. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and other areas of chemical research. This document details the physicochemical properties, synthesis, reactivity, and spectroscopic characteristics of these long-chain aliphatic nitriles.

Physicochemical Properties of this compound

This compound (C₁₇H₃₃N), also known as margaronitrile or hexadecyl cyanide, is a long-chain aliphatic nitrile.[1] Its physicochemical properties are summarized in the table below. At room temperature, it typically appears as a colorless to pale yellow liquid or a white to colorless low-melting solid.[2][3] Due to its long hydrophobic alkyl chain, this compound exhibits low solubility in water but is soluble in various organic solvents, including ethanol (B145695) and ether.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₃₃N | [4] |

| Molecular Weight | 251.46 g/mol | [3] |

| CAS Number | 5399-02-0 | [4] |

| Melting Point | 33-36 °C | [5] |

| Boiling Point | 208 °C | [3] |

| Appearance | White or Colorless to Almost white or Almost colorless powder to lump to clear liquid | [2] |

| Solubility in Water | Low | [2] |

| Solubility in Organic Solvents | Soluble in ethanol and ether | [2] |

Synthesis and Purification of this compound

The synthesis of this compound can be achieved through several standard methods for nitrile formation. A common and effective laboratory-scale synthesis involves the nucleophilic substitution of a long-chain alkyl halide with a cyanide salt.

Experimental Protocol: Synthesis of this compound from 1-Bromohexadecane (B154569)

This protocol details the synthesis of this compound via a nucleophilic substitution reaction (Sₙ2) between 1-bromohexadecane and sodium cyanide.

Materials:

-

1-Bromohexadecane

-

Sodium cyanide (NaCN)

-

Ethanol (absolute)

-

Distilled water

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide in a minimal amount of water and then add ethanol.

-

Add 1-bromohexadecane to the ethanolic cyanide solution.

-

Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

-

Shake the funnel vigorously and then allow the layers to separate.

-

Extract the aqueous layer with two additional portions of diethyl ether.

-

Combine the organic extracts and wash them with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

Experimental Protocol: Purification of this compound

The crude product can be purified by vacuum distillation followed by recrystallization to obtain high-purity this compound.

2.2.1. Vacuum Distillation

Procedure:

-

Set up a vacuum distillation apparatus.

-

Place the crude this compound in the distillation flask with a magnetic stir bar.

-

Gradually apply vacuum and begin heating the flask.

-

Collect the fraction that distills at the expected boiling point of this compound under the applied pressure.

2.2.2. Recrystallization

Procedure:

-

Dissolve the distilled this compound in a minimum amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals under vacuum to obtain pure this compound.

Chemical Reactivity of C17 Nitriles

Like other aliphatic nitriles, this compound undergoes a variety of chemical transformations at the cyano group. These reactions are fundamental to its use as a synthetic intermediate.

Table 2: Key Reactions of this compound

| Reaction | Reagents and Conditions | Product |

| Hydrolysis (Acidic) | H₂O, H₂SO₄ (aq), heat | Heptadecanoic acid |

| Hydrolysis (Basic) | NaOH (aq), heat, then H₃O⁺ | Heptadecanoic acid |

| Reduction to Amine | 1. LiAlH₄ in ether, 2. H₂O | 1-Heptadecanamine |

| Reduction to Aldehyde | 1. DIBAL-H in toluene, 2. H₂O | Heptadecanal |

| Reaction with Grignard Reagents | 1. RMgBr in ether, 2. H₃O⁺ | Ketone (R-CO-(CH₂)₁₅CH₃) |

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the aliphatic chain and the nitrile functional group.

Table 3: Characteristic IR Absorption Peaks for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (alkane) | ~2850-2960 | Strong |

| C≡N stretch (nitrile) | ~2240-2260 | Medium, Sharp |

| C-H bend (alkane) | ~1375 and ~1465 | Medium |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C≡N | ~118-122 |

| -CH₂-CN | ~17-20 |

| -(CH₂)₁₄- | ~22-32 (multiple peaks) |

| -CH₃ | ~14 |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will result in fragmentation of the molecule, providing a characteristic pattern that can be used for identification. The molecular ion peak (M⁺) is expected at m/z 251. A prominent [M-1]⁺ peak is also common for long-chain nitriles. The fragmentation pattern will show a series of peaks separated by 14 mass units, corresponding to the loss of successive methylene (B1212753) (-CH₂-) groups. A characteristic peak for long-chain nitriles is often observed at m/z 97.

Role in Drug Development

While specific C17 nitriles are not widely documented as active pharmaceutical ingredients themselves, the nitrile functional group is a crucial pharmacophore in many approved drugs.[6] The incorporation of a nitrile group can enhance a molecule's metabolic stability, improve its pharmacokinetic profile, and increase its binding affinity to target proteins.[6][7] Long-chain aliphatic nitriles like this compound can serve as valuable intermediates in the synthesis of more complex drug molecules, where the long alkyl chain can be tailored to optimize lipophilicity and membrane permeability.[8] The nitrile group can be transformed into other functional groups such as amines, carboxylic acids, or amides, which are common in pharmacologically active compounds.[4]

Conclusion

This compound, as a representative C17 nitrile, possesses a set of well-defined chemical and physical properties that make it a useful compound in organic synthesis. Its long aliphatic chain and reactive nitrile group allow for a variety of chemical modifications, making it a potentially valuable building block in the development of new materials and pharmaceuticals. This guide provides foundational knowledge for researchers and scientists working with this class of molecules. Further research into the specific biological activities of C17 nitriles may reveal novel applications in the future.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]

- 4. nbinno.com [nbinno.com]

- 5. ck12.org [ck12.org]

- 6. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research [nj-finechem.com]

An In-depth Technical Guide to the Hydrolysis of Heptadecanenitrile to Heptadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the chemical conversion of heptadecanenitrile to heptadecanoic acid. It includes detailed experimental protocols, quantitative data, and relevant biological context to support researchers and professionals in the fields of organic synthesis and drug development.

Introduction

The hydrolysis of nitriles is a fundamental transformation in organic chemistry, providing a reliable route to carboxylic acids. This guide focuses on the specific conversion of this compound (also known as margaronitrile or 1-cyanohexadecane) to heptadecanoic acid (margaric acid). Heptadecanoic acid, a 17-carbon saturated fatty acid, is of interest in biomedical research due to its biological activities, which include the potential to inhibit cell proliferation and induce apoptosis in cancer cells, possibly through modulation of the PI3K/Akt signaling pathway. This document outlines the chemical principles, experimental procedures, and biological significance of this conversion.

Physicochemical Properties

A clear understanding of the physical and chemical properties of the reactant and product is crucial for experimental design, purification, and analysis.

| Property | This compound (C₁₇H₃₃N) | Heptadecanoic Acid (C₁₇H₃₄O₂) |

| Molar Mass | 251.45 g/mol [1] | 270.45 g/mol [2] |

| Appearance | Colorless to pale yellow liquid or low melting point solid[1][3] | White, crystalline solid[4] |

| Melting Point | Not well-defined, low melting point solid | 59-61 °C[2] |

| Boiling Point | High boiling point | 227 °C at 100 mmHg[2] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether); low solubility in water[3] | Soluble in ether, slightly soluble in alcohol; insoluble in water[4] |

| CAS Number | 5399-02-0[3] | 506-12-7[5] |

Reaction Mechanisms

The hydrolysis of this compound to heptadecanoic acid can be effectively achieved under either acidic or basic conditions. Both pathways proceed through an amide intermediate.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon. This is followed by a nucleophilic attack by water, leading to the formation of an imidic acid, which then tautomerizes to an amide. The amide is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) ion. The use of a strong acid like hydrochloric acid ensures the final product is the free carboxylic acid.[6]

Base-Catalyzed Hydrolysis

In the presence of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, the hydroxide ion acts as a nucleophile, attacking the nitrile carbon.[7] The resulting intermediate is protonated by water to form an imidic acid, which rearranges to the amide.[7] Under basic conditions, the amide is further hydrolyzed to a carboxylate salt. Subsequent acidification is necessary to obtain the final heptadecanoic acid.[6]

Experimental Protocols

Acid-Catalyzed Hydrolysis Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1 equivalent) and a 6 M aqueous solution of hydrochloric acid (10-20 equivalents).

-

Reaction Conditions: Heat the mixture to reflux (approximately 100 °C) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting nitrile. Due to the low solubility of long-chain nitriles, reaction times can be lengthy, potentially exceeding 24 hours.[8]

-

Work-up and Isolation: a. After completion, cool the reaction mixture to room temperature. b. Extract the mixture with a suitable organic solvent, such as diethyl ether or dichloromethane. c. Wash the organic layer sequentially with water and brine. d. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. e. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude heptadecanoic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to afford pure heptadecanoic acid.

Base-Catalyzed Hydrolysis Protocol

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1 equivalent) in a suitable alcohol solvent such as ethanol. Add an aqueous solution of sodium hydroxide or potassium hydroxide (10% w/v, 2-5 equivalents).

-

Reaction Conditions: Heat the mixture to reflux with stirring. Monitor the reaction by TLC or GC. The reaction is typically faster than the acid-catalyzed method.

-

Work-up and Isolation: a. Upon completion, cool the reaction mixture and concentrate it under reduced pressure to remove the alcohol solvent. b. Dilute the residue with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted nitrile. c. Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with a concentrated acid like hydrochloric acid. The heptadecanoic acid will precipitate as a solid. d. Collect the solid product by vacuum filtration and wash with cold water.

-

Purification: The crude heptadecanoic acid can be further purified by recrystallization.

Quantitative Data

The hydrolysis of long-chain aliphatic nitriles can be challenging due to their low solubility in aqueous media.[8] However, with appropriate conditions, high yields can be achieved. The following table provides expected values based on similar reactions.

| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

| Typical Reaction Time | 24 - 48 hours | 8 - 24 hours |

| Typical Temperature | Reflux (approx. 100 °C) | Reflux (approx. 80-100 °C) |

| Expected Yield | 70 - 90% | 80 - 95% |

| Key Reagents | Concentrated HCl or H₂SO₄ | NaOH or KOH |

| Solvent | Water | Ethanol/Water |

Visualizations

Logical Relationship of Hydrolysis Pathways

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. HEPTADECANOIC ACID | 506-12-7 [chemicalbook.com]

- 3. CAS 5399-02-0: this compound | CymitQuimica [cymitquimica.com]

- 4. atamankimya.com [atamankimya.com]

- 5. Heptadecanoic Acid | C17H34O2 | CID 10465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medium.com [medium.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

In-Depth Technical Guide: Reduction of Heptadecanenitrile to Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reduction of heptadecanenitrile to its corresponding primary amine, heptadecan-1-amine. This transformation is a fundamental process in organic synthesis, with applications in the preparation of pharmaceuticals, surfactants, and other specialized chemicals. This document outlines two primary methodologies for this reduction: catalytic hydrogenation using Raney Nickel and chemical reduction with Lithium Aluminum Hydride (LAH). Detailed experimental protocols, quantitative data, and process workflows are presented to assist researchers in the successful execution of this synthesis.

Introduction

Heptadecan-1-amine, a 17-carbon primary amine, is a valuable chemical intermediate. Its synthesis from this compound is a key step that involves the conversion of a nitrile functional group (-C≡N) into a primary amine group (-CH₂NH₂). The choice of reduction method often depends on factors such as laboratory equipment availability, safety considerations, and desired scale of the reaction.

Methodologies for the Reduction of this compound

Two robust and widely used methods for the reduction of long-chain aliphatic nitriles are detailed below.

Catalytic Hydrogenation with Raney® Nickel

Catalytic hydrogenation is a widely used industrial process for the reduction of nitriles. Raney Nickel, a finely powdered nickel catalyst, is particularly effective for this transformation. In the presence of a hydrogen source, such as hydrogen gas or a hydride donor like potassium borohydride (B1222165), Raney Nickel facilitates the addition of hydrogen across the carbon-nitrogen triple bond. This method is often favored for its scalability and the avoidance of strong, pyrophoric reagents. Long-chain aliphatic nitriles are suitable substrates for this reducing system.

Chemical Reduction with Lithium Aluminum Hydride (LAH)

Lithium Aluminum Hydride (LiAlH₄ or LAH) is a powerful reducing agent capable of converting a wide range of functional groups, including nitriles, to their corresponding primary amines.[1][2] The reaction proceeds via the nucleophilic addition of hydride ions to the nitrile carbon, followed by workup to yield the primary amine. While highly effective, LAH is pyrophoric and reacts violently with water, necessitating careful handling in an inert, anhydrous environment.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the two primary reduction methods discussed. These values are based on general procedures for nitrile reductions and may require optimization for the specific substrate, this compound.

| Parameter | Catalytic Hydrogenation (Raney® Ni / KBH₄) | Chemical Reduction (LiAlH₄) |

| Substrate | This compound | This compound |

| Product | Heptadecan-1-amine | Heptadecan-1-amine |

| Catalyst/Reagent | Raney® Nickel, Potassium Borohydride (KBH₄) | Lithium Aluminum Hydride (LiAlH₄) |

| Solvent | Dry Ethanol (B145695) | Dry Diethyl Ether or THF |

| Temperature | Room Temperature | 0 °C to Reflux |

| Reaction Time | 45 minutes - 2 hours (typical) | 1 - 15 hours (typical) |

| Yield | Good to Excellent (up to 93% for similar nitriles)[3] | High (typically >90%) |

Table 1: Comparison of Reduction Methodologies

| Molar Ratio | Catalytic Hydrogenation (Raney® Ni / KBH₄)[3] | Chemical Reduction (LiAlH₄) |

| Substrate : Catalyst/Reagent | 1 : 1 : 4 (Substrate : Raney Ni : KBH₄) | 1 : 1.2 - 1.5 (Substrate : LiAlH₄) |

Table 2: Molar Ratios of Reactants

Experimental Protocols

The following are detailed experimental protocols adapted from general procedures for the reduction of nitriles.

Protocol 1: Reduction of this compound using Raney® Nickel and Potassium Borohydride

This procedure is adapted from a general method for the reduction of aliphatic nitriles.[3]

Materials:

-

This compound

-

Potassium Borohydride (KBH₄)

-

Raney® Nickel (slurry in water or ethanol)

-

Dry Ethanol

-

Ethyl Acetate (B1210297)

-

Deionized Water

-

Anhydrous Sodium Sulfate (B86663)

-

50 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus

Procedure:

-

In a 50 mL round-bottom flask, add dry ethanol (25 mL).

-

To the ethanol, add potassium borohydride (40 mmol, 2.16 g).

-

Carefully add Raney® Nickel (approximately 10 mmol, 0.64 g moist weight) to the flask.

-

While stirring, add this compound (10 mmol, 2.65 g) to the reaction mixture.

-

Stir the mixture vigorously at room temperature for 45 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the Raney® Nickel catalyst.

-

Evaporate the ethanol from the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Evaporate the ethyl acetate to yield the crude heptadecan-1-amine.

-

Purify the product by distillation or recrystallization if necessary.

Protocol 2: Reduction of this compound using Lithium Aluminum Hydride (LAH)

This procedure requires strict anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).[1][4]

Materials:

-

This compound

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

15% aqueous Sodium Hydroxide (NaOH) solution

-

Deionized Water

-

Anhydrous Magnesium Sulfate

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Inert gas supply (Nitrogen or Argon)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Set up a dry three-necked flask equipped with a dropping funnel, a reflux condenser with a drying tube, a magnetic stir bar, and an inlet for inert gas.

-

Under a positive pressure of inert gas, add a suspension of LiAlH₄ (e.g., 4.9 mmol, 188 mg) in dry diethyl ether or THF (6.5 mL) to the flask.[1]

-

Cool the flask to 0 °C using an ice bath.

-

Dissolve this compound (e.g., 4.1 mmol, 1.09 g) in dry diethyl ether or THF (6.5 mL) and add it to the dropping funnel.[1]

-

Add the this compound solution dropwise to the stirred LAH suspension at a rate that maintains the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-4 hours. The reaction can be gently refluxed if necessary. Monitor reaction completion by TLC.

-

Workup (Fieser Method): [5] a. Cool the reaction mixture back to 0 °C. b. Cautiously and slowly add water dropwise to quench the excess LAH. For 'x' g of LAH used, add 'x' mL of water. c. Add 'x' mL of 15% aqueous NaOH solution. d. Add '3x' mL of water. e. Warm the mixture to room temperature and stir for 15 minutes. A granular precipitate should form. f. Add anhydrous magnesium sulfate and stir for another 15 minutes. g. Filter the mixture to remove the aluminum salts. h. Wash the salts with fresh diethyl ether or THF.

-

Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the crude heptadecan-1-amine.

-

Purify the product by distillation or recrystallization as needed.

Process Visualization

The following diagrams illustrate the logical workflow of the experimental procedures described.

Caption: Experimental workflow for the reduction of this compound using Raney® Nickel.

Caption: Experimental workflow for the reduction of this compound using LiAlH₄.

Safety Considerations

-

Raney® Nickel: Can be pyrophoric when dry. Handle as a slurry and do not allow the catalyst to dry on the filter paper.

-

Lithium Aluminum Hydride (LAH): A highly reactive and flammable solid that reacts violently with water and other protic solvents to produce hydrogen gas, which is flammable. All manipulations should be carried out in a fume hood under an inert atmosphere. Personal protective equipment (flame-resistant lab coat, safety glasses, and gloves) is mandatory.

-

Solvents: Diethyl ether and THF are highly flammable. Ensure all operations are performed in a well-ventilated fume hood away from ignition sources.

Characterization of Heptadecan-1-amine

The final product can be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the structure.

-

Infrared (IR) Spectroscopy: To observe the disappearance of the nitrile peak (around 2250 cm⁻¹) and the appearance of N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹).

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Melting Point: To assess the purity of the final product.

References

The Synthesis of Ketones from Heptadecanenitrile and Grignard Reagents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reaction of heptadecanenitrile with Grignard reagents, a classic and reliable method for the synthesis of long-chain ketones. This transformation is of significant interest in the fields of organic synthesis and drug development, where complex molecules with specific functional groups are often required. This document provides a comprehensive overview of the reaction mechanism, quantitative data from analogous reactions, detailed experimental protocols, and visualizations to facilitate a thorough understanding of this synthetic pathway.

Introduction

The reaction of a nitrile with a Grignard reagent (an organomagnesium halide) is a well-established method for the formation of a carbon-carbon bond, leading to the synthesis of a ketone upon aqueous workup.[1][2][3][4][5][6][7] The reaction proceeds via the nucleophilic addition of the carbanionic portion of the Grignard reagent to the electrophilic carbon of the nitrile group. This initial addition forms a stable intermediate imine salt.[2][4] Subsequent hydrolysis of this intermediate yields the desired ketone.[1][3][4][5][6][7] A key advantage of this method is that the reaction typically stops after a single addition of the Grignard reagent, as the resulting negatively charged imine intermediate is unreactive towards further nucleophilic attack.[1][3][7]

This compound (C₁₆H₃₃CN), a long-chain aliphatic nitrile, can be effectively converted to a variety of ketones using this methodology. The resulting long-chain ketones, such as 2-nonadecanone (B165413) (methyl heptadecyl ketone), are valuable intermediates in the synthesis of various organic molecules, including pheromones, surfactants, and other specialty chemicals.

Reaction Mechanism and Signaling Pathway

The reaction proceeds in two main stages: the initial nucleophilic addition of the Grignard reagent to the nitrile, followed by the hydrolysis of the intermediate imine salt. The overall mechanism is detailed below.

First, the Grignard reagent, represented as R-MgX, attacks the electrophilic carbon of the nitrile. The pi-electrons of the carbon-nitrogen triple bond are pushed onto the nitrogen atom, forming a magnesium salt of an imine. This intermediate is stable in the ethereal solvent and does not react further with the Grignard reagent.

Upon the addition of an aqueous acid (e.g., H₃O⁺), the imine salt is protonated to form an imine. The imine is then further protonated to generate an iminium ion, which is highly electrophilic. A water molecule then acts as a nucleophile, attacking the carbon of the iminium ion. A series of proton transfers and the subsequent elimination of ammonia (B1221849) (NH₃) lead to the formation of a protonated ketone. Finally, deprotonation yields the neutral ketone product.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Ch20: RLi or RMgX with Nitriles to Ketones [chem.ucalgary.ca]

- 3. Nitriles to Ketones and Aldehydes - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. quora.com [quora.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]

An In-Depth Technical Guide to the Infrared Spectroscopy of Heptadecanenitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the infrared (IR) spectrum of heptadecanenitrile (C₁₇H₃₃N). This compound, also known as hexadecyl cyanide, is a long-chain aliphatic nitrile. Its molecular structure consists of a seventeen-carbon chain with a terminal nitrile group (-C≡N). Infrared spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules based on their interaction with infrared radiation. This document details the characteristic vibrational modes of this compound, presents a quantitative summary of its IR absorption bands, and outlines the experimental protocol for acquiring such data.

Core Principles of Infrared Spectroscopy of Nitriles

Infrared spectroscopy measures the absorption of infrared radiation by a molecule at specific frequencies, which correspond to the vibrational energies of its chemical bonds. For a molecule to be IR active, there must be a change in the dipole moment during the vibration.

This compound has a linear chemical structure. The total number of atoms is N = 51 (17 Carbon, 33 Hydrogen, 1 Nitrogen). Therefore, the number of vibrational modes is 3N - 5 = 3(51) - 5 = 148.

The key functional groups in this compound that give rise to characteristic IR absorption bands are:

-

The nitrile group (-C≡N)

-

The methylene (B1212753) groups (-CH₂-) of the long alkyl chain

-

The terminal methyl group (-CH₃)

Data Presentation: Infrared Absorption Bands of this compound

The following table summarizes the key infrared absorption bands for this compound, their corresponding vibrational modes, and typical frequency ranges.

| Frequency (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~2918 | Strong | Asymmetric C-H stretching | -CH₂- |

| ~2850 | Strong | Symmetric C-H stretching | -CH₂- |

| ~2245 | Medium | C≡N stretching | Nitrile |

| ~1465 | Medium | -CH₂- scissoring (bending) | -CH₂- |

| ~1375 | Weak | -CH₃ symmetric bending (umbrella mode) | -CH₃ |

| ~720 | Weak | -CH₂- rocking | -CH₂- |

Note: The exact peak positions can vary slightly depending on the sample preparation and the physical state (solid, liquid, or gas).

Analysis of Key Vibrational Modes

Nitrile Group (C≡N) Stretch: The most characteristic absorption for this compound is the stretching vibration of the carbon-nitrogen triple bond. Saturated aliphatic nitriles typically show a sharp, medium-intensity absorption band in the range of 2260-2240 cm⁻¹.[1][2] This peak is highly diagnostic for the presence of a nitrile functional group as few other functional groups absorb in this region of the infrared spectrum.[3]

Alkyl C-H Stretching and Bending: The long hexadecyl chain of this compound gives rise to several strong absorption bands associated with C-H vibrations.

-

C-H Stretching: Strong, sharp peaks are observed in the 3000-2850 cm⁻¹ region, which are characteristic of C-H stretching in alkanes.[2] Specifically, the asymmetric stretching of the methylene (-CH₂-) groups occurs at a higher frequency (around 2918 cm⁻¹) than the symmetric stretching (around 2850 cm⁻¹).

-

C-H Bending:

-

The scissoring (or bending) vibration of the -CH₂- groups is typically found around 1465 cm⁻¹.[2]

-

The symmetric bending (or "umbrella" mode) of the terminal methyl (-CH₃) group is observed near 1375 cm⁻¹.[1]

-

A weaker absorption due to the rocking motion of the long methylene chain can be seen around 720 cm⁻¹.

-

Experimental Protocols

The acquisition of an infrared spectrum for this compound can be performed using a Fourier Transform Infrared (FTIR) spectrometer. Below is a generalized methodology.

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Sample holder (e.g., KBr pellets, ATR crystal)

Sample Preparation (Solid Sample): this compound is a solid at room temperature. A common method for preparing solid samples for transmission IR spectroscopy is the potassium bromide (KBr) pellet method.

-

Grinding: A small amount of the this compound sample (1-2 mg) is ground with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is transparent to infrared radiation.

-

Pellet Formation: The finely ground mixture is placed into a pellet press and subjected to high pressure to form a thin, transparent pellet.

-

Analysis: The KBr pellet is then placed in the sample holder of the FTIR spectrometer.

Data Acquisition:

-

Background Spectrum: A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded. This is necessary to subtract the spectral contributions of atmospheric water and carbon dioxide, as well as the KBr matrix.

-

Sample Spectrum: The sample is placed in the spectrometer, and the infrared spectrum is recorded. The instrument passes a beam of infrared radiation through the sample and measures the amount of radiation absorbed at each frequency.

-

Data Processing: The final spectrum is typically presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mandatory Visualizations

Caption: Correlation of functional groups in this compound to their IR absorption regions.

Caption: General experimental workflow for FTIR spectroscopy analysis.

References

An In-depth Technical Guide to Interpreting the FTIR Spectrum of Aliphatic Nitriles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fourier-Transform Infrared (FTIR) spectroscopy as it pertains to the analysis of aliphatic nitriles. It details the characteristic vibrational frequencies, factors influencing their spectral positions, and standardized experimental protocols for obtaining high-quality spectra.

Core Principles of Nitrile FTIR Spectroscopy

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. For aliphatic nitriles, the most prominent and diagnostic feature in an FTIR spectrum is the stretching vibration of the carbon-nitrogen triple bond (C≡N).

The C≡N triple bond is a strong bond with a large change in dipole moment during its stretching vibration, resulting in a characteristically sharp and intense absorption band. This peak is typically found in a relatively uncongested region of the mid-infrared spectrum, making it a reliable indicator for the presence of a nitrile functional group.

Characteristic Absorption Frequencies of Aliphatic Nitriles

The primary absorption band for aliphatic nitriles is the C≡N stretching vibration, which typically appears in the range of 2260-2240 cm⁻¹.[1] Other vibrations, such as C-H stretching and bending, are also present but are generally less informative for the specific identification of the nitrile group itself.

Data Presentation: FTIR Absorption Frequencies of Common Aliphatic Nitriles

The following table summarizes the characteristic C≡N stretching frequencies for a selection of aliphatic nitriles.

| Compound Name | Chemical Formula | C≡N Stretching Frequency (cm⁻¹) | Other Notable Peaks (cm⁻¹) |

| Acetonitrile | CH₃CN | ~2267[2] | C-H stretch: ~2954, ~3009[2] |

| Propionitrile | CH₃CH₂CN | ~2250 | C-H stretch: (Not specified) |

| Butyronitrile | CH₃(CH₂)₂CN | (Not specified) | (Not specified) |

| Valeronitrile | CH₃(CH₂)₃CN | (Not specified) | (Not specified) |

| Succinonitrile | NC(CH₂)₂CN | ~2252[3][4] | (Not specified) |

| Adiponitrile | NC(CH₂)₄CN | (Not specified) | (Not specified) |

Note: The exact peak positions can vary slightly depending on the sample preparation method, solvent, and instrument calibration.

Factors Influencing the C≡N Stretching Frequency

Several structural and environmental factors can influence the precise wavenumber of the C≡N stretching absorption. Understanding these effects is crucial for accurate spectral interpretation.

-

Conjugation: While this guide focuses on aliphatic nitriles, it is important to note that conjugation of the nitrile group with a double bond or an aromatic ring lowers the stretching frequency to the 2240-2220 cm⁻¹ range.[1] This is due to the delocalization of π-electrons, which weakens the C≡N bond.

-

Electronegativity of Substituents: The presence of electronegative atoms on the α-carbon (the carbon adjacent to the CN group) can cause a slight shift in the C≡N stretching frequency.

-

Hydrogen Bonding: Hydrogen bonding to the nitrogen atom of the nitrile group can lead to a blue shift (an increase in wavenumber) of the C≡N stretching frequency.

Logical Relationships: Factors Affecting C≡N Stretching Frequency

Caption: Factors influencing the C≡N stretching frequency in nitriles.

Experimental Protocols for FTIR Analysis of Aliphatic Nitriles

The quality of an FTIR spectrum is highly dependent on proper sample preparation and instrument operation. Below are detailed methodologies for analyzing liquid and solid aliphatic nitrile samples.

Analysis of Liquid Aliphatic Nitriles (Neat Liquid or Solution)

This protocol is suitable for nitriles that are liquid at room temperature or can be dissolved in a suitable solvent.

1. Sample Preparation:

-

Neat Liquid (Thin Film Method):

-

Place one or two drops of the liquid nitrile sample onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, gently pressing to form a thin, uniform film of the liquid between the plates. Ensure no air bubbles are trapped.

-

Mount the sandwiched plates in the spectrometer's sample holder.

-

-

Solution:

-

Dissolve the nitrile sample in a suitable infrared-transparent solvent (e.g., carbon tetrachloride, chloroform, or carbon disulfide). The concentration should be sufficient to produce a strong nitrile peak without saturation (typically 1-10%).

-

Use a demountable cell with a known path length. Inject the solution into the cell using a syringe, ensuring no air bubbles are present.

-

Place the filled cell in the spectrometer's sample holder.

-

It is crucial to run a background spectrum of the pure solvent in the same cell to subtract its contribution from the sample spectrum.

-

2. Instrument Setup and Data Acquisition:

-

Ensure the FTIR spectrometer is properly purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Collect a background spectrum (a spectrum without the sample in the beam path). For solutions, the background is the pure solvent in the sample cell.

-

Place the prepared sample in the sample compartment.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

3. Data Processing and Interpretation:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic C≡N stretching peak and any other relevant absorption bands.

-

Compare the obtained spectrum with reference spectra from databases for confirmation.

Analysis of Solid Aliphatic Nitriles

This protocol is for nitriles that are solid at room temperature.

1. Sample Preparation:

-

KBr Pellet Method:

-

Thoroughly grind 1-2 mg of the solid nitrile sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.[5]

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the spectrometer's sample holder.

-

-

Attenuated Total Reflectance (ATR) Method:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Place a small amount of the solid nitrile sample directly onto the ATR crystal, ensuring good contact over the entire crystal surface.

-

Apply pressure using the ATR accessory's pressure clamp to ensure intimate contact between the sample and the crystal.

-

This method requires minimal sample preparation and is non-destructive.

-

2. Instrument Setup and Data Acquisition:

The procedure is the same as for liquid samples. A background spectrum should be collected with the clean, empty ATR crystal or without a KBr pellet in the beam path.

3. Data Processing and Interpretation:

The data processing and interpretation steps are identical to those for liquid samples.

Experimental Workflow: FTIR Analysis of an Aliphatic Nitrile

Caption: A generalized workflow for the FTIR analysis of aliphatic nitriles.

Conclusion

FTIR spectroscopy is an indispensable tool for the identification and characterization of aliphatic nitriles. The prominent C≡N stretching vibration provides a clear and reliable spectral marker. By understanding the factors that influence this absorption and by following standardized experimental protocols, researchers, scientists, and drug development professionals can confidently utilize FTIR for the qualitative analysis of these important compounds. For quantitative analysis, adherence to Beer's Law and the use of calibration curves are necessary.

References

In-Depth Technical Guide to the NMR Spectral Data Interpretation of Heptadecanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectral data for heptadecanenitrile (C₁₇H₃₃N). Due to the limited availability of public experimental spectra, this guide utilizes high-quality predicted ¹H and ¹³C NMR data to facilitate the structural elucidation and characterization of this long-chain aliphatic nitrile. The methodologies for NMR data acquisition and the logical interpretation of the spectral features are also presented.

Predicted ¹H NMR Spectral Data of this compound

The predicted ¹H NMR spectrum of this compound is characterized by signals corresponding to the different proton environments in its long alkyl chain. The chemical shifts are influenced by the electron-withdrawing effect of the nitrile group, which deshields the adjacent protons.

| Atom # | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) (Hz) |

| 2 | 2.33 | Triplet | 7.1 |

| 3 | 1.63 | Quintet | 7.4 |

| 4-15 | 1.25 | Multiplet | - |

| 16 | 1.43 | Multiplet | - |

| 17 | 0.88 | Triplet | 7.0 |

Predicted ¹³C NMR Spectral Data of this compound

The predicted ¹³C NMR spectrum provides insights into the carbon framework of this compound. The nitrile carbon exhibits a characteristic downfield shift, while the carbons of the alkyl chain show typical alkane chemical shifts.

| Atom # | Predicted Chemical Shift (ppm) |

| 1 (CN) | 119.8 |

| 2 | 17.3 |

| 3 | 25.4 |

| 4 | 28.5 |

| 5 | 29.0 |

| 6 | 29.2 |

| 7 | 29.4 |

| 8 | 29.5 |

| 9 | 29.6 |

| 10 | 29.6 |

| 11 | 29.5 |

| 12 | 29.4 |

| 13 | 29.2 |

| 14 | 31.9 |

| 15 | 28.8 |

| 16 | 22.7 |

| 17 | 14.1 |

Experimental Protocols for NMR Spectroscopy of Alkyl Nitriles

The following provides a general methodology for the acquisition of NMR spectra for long-chain alkyl nitriles like this compound.

1. Sample Preparation:

-

Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

-

Filtration: To ensure a homogenous solution free of particulate matter, which can degrade spectral quality, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

-